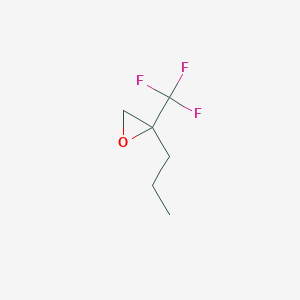

2-Propyl-2-(trifluoromethyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-propyl-2-(trifluoromethyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F3O/c1-2-3-5(4-10-5)6(7,8)9/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHNQWUHAOYZCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CO1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"synthesis and characterization of 2-Propyl-2-(trifluoromethyl)oxirane"

An In-depth Technical Guide to the Synthesis and Characterization of 2-Propyl-2-(trifluoromethyl)oxirane

Authored by a Senior Application Scientist

Abstract

The introduction of a trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's lipophilicity, metabolic stability, and binding affinity.[1] Trifluoromethylated epoxides, in particular, have emerged as highly valuable and versatile building blocks for constructing complex pharmaceutical agents, including nonsteroidal gestagens and anti-inflammatory compounds.[2][3] This guide provides a comprehensive, in-depth exploration of the synthesis and characterization of a specific α-trifluoromethyl-α-alkyl epoxide, 2-Propyl-2-(trifluoromethyl)oxirane. We will detail field-proven synthetic methodologies, explaining the causality behind experimental choices, and present a full suite of characterization techniques required to validate the structure, purity, and stereochemistry of the target compound. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this important chemical intermediate in their work.

The Strategic Importance of Trifluoromethylated Epoxides

The trifluoromethyl group is often considered a "superstar" substituent in drug design. Its strong electron-withdrawing nature and high lipophilicity can dramatically alter the pharmacokinetic and pharmacodynamic profile of a lead compound.[1][4] When incorporated into a strained three-membered oxirane ring, the resulting trifluoromethylated epoxide becomes a powerful synthetic intermediate. The epoxide ring is susceptible to nucleophilic attack, allowing for the regioselective introduction of diverse functional groups, while the CF₃ group provides a stable, bio-isosterically relevant anchor.

The primary challenge in synthesizing molecules like 2-Propyl-2-(trifluoromethyl)oxirane lies in the stereocontrolled construction of the C-CF₃ quaternary stereocenter.[2][3] Direct epoxidation of the corresponding tetrasubstituted alkene is often difficult. Therefore, indirect, multi-step strategies that build the chiral center before forming the epoxide ring are frequently more practical and scalable.

Recommended Synthetic Strategy: Asymmetric Trifluoromethylation and Diol Cyclization

Our recommended approach is a robust, multi-step synthesis that has been successfully applied to analogous α-trifluoromethyl-α-alkyl epoxides, proving its utility for multigram-scale production.[2][5] This strategy prioritizes control over the critical trifluoromethyl-substituted tertiary alcohol stereocenter early in the sequence.

The causality behind this choice is rooted in efficiency and stereochemical control. By using a chiral auxiliary to direct the addition of the CF₃ group to a keto ester, we can achieve high diastereoselectivity. The major diastereomer can often be isolated in very high purity through simple crystallization, a significant advantage over chromatographic separation for large-scale synthesis.[2][3]

Overall Synthetic Workflow

The workflow is designed as a self-validating system, where successful isolation and characterization at each key stage confirm the viability of the preceding step.

Detailed Experimental Protocol

Step 1: Asymmetric Trifluoromethylation The choice of a chiral auxiliary like trans-2-phenylcyclohexanol is critical as it effectively shields one face of the ketone, directing the incoming nucleophilic "CF₃⁻" source to the opposite face.[2] The Ruppert-Prakash reagent (TMSCF₃) is a safe and effective source of the trifluoromethyl group, activated by a fluoride initiator.

-

Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the chiral propyl keto ester (1.0 equiv) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Reagent Addition: Add trifluoromethyltrimethylsilane (TMSCF₃, 1.5 equiv) via syringe.

-

Initiation: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv), dropwise. The reaction is often exothermic; maintain the internal temperature below -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Quench: Carefully quench the reaction at -78 °C by adding a saturated aqueous solution of NH₄Cl.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil contains a mixture of diastereomers. The major diastereomer is typically isolated via crystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography.[2]

Step 2: Saponification and Reduction Once the pure diastereomer is secured, the ester is hydrolyzed, and the resulting carboxylic acid is reduced to a 1,2-diol. The choice of diisobutylaluminium hydride (DIBAL-H) for the reduction is deliberate; it is known to cleanly reduce hydroxy acids to diols where other reagents like boranes might give incomplete reactions or byproducts.[2]

-

Saponification: Dissolve the purified hydroxy ester (1.0 equiv) in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until the reaction is complete (monitor by TLC). Acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Dry and concentrate to yield the chiral hydroxy acid.

-

Reduction: Dissolve the hydroxy acid (1.0 equiv) in anhydrous THF under an inert atmosphere and cool to 0 °C. Add DIBAL-H (typically 1.0 M in hexanes, 2.5-3.0 equiv) dropwise, maintaining the temperature.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 3 hours.

-

Workup: Cool the mixture to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Stir vigorously until a granular precipitate forms. Filter the solid and wash thoroughly with ethyl acetate. Concentrate the filtrate to yield the crude chiral 1,2-diol, which is often pure enough for the next step.

Step 3: Epoxide Ring Closure The final step is an intramolecular Williamson ether synthesis. The diol is converted into a better leaving group at the primary hydroxyl (mesylate), which is then displaced by the tertiary alkoxide in situ.

-

Setup: Dissolve the chiral 1,2-diol (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Cool to 0 °C.

-

Base: Add triethylamine (TEA, 1.5 equiv).

-

Mesylation: Add methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise. A precipitate of triethylammonium chloride will form.

-

Cyclization: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. The reaction proceeds to furnish the epoxide in high yield.[2]

-

Workup: Quench the reaction with water. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, and concentrate carefully.

-

Purification: The final product, 2-Propyl-2-(trifluoromethyl)oxirane, is a volatile compound. Purification should be performed carefully, for instance, by flash chromatography on silica gel or by distillation under reduced pressure.

Alternative Synthetic Strategy: Alkene Epoxidation

An alternative, more direct approach involves the epoxidation of the precursor alkene, 1,1,1-trifluoro-2-propyl-pent-1-ene. While conceptually simpler, this route presents its own challenges, namely the synthesis of the tetrasubstituted alkene and the potential for lower enantioselectivity during the epoxidation step.

Overall Synthetic Workflow

Protocol Considerations

-

Alkene Synthesis: The precursor alkene can be synthesized from a trifluoromethyl ketone via a Grignard reaction with propylmagnesium bromide, followed by acid-catalyzed dehydration.

-

Epoxidation: The epoxidation of electron-deficient tetrasubstituted alkenes can be challenging.[6] An effective method would involve an organocatalytic approach. For instance, using hydrogen peroxide as a green oxidant with a ketone catalyst, such as a derivative of 2,2,2-trifluoroacetophenone or a chiral Shi catalyst, can promote the reaction under mild conditions.[7][8][9] The reaction is typically performed in a buffered solvent system to maintain an optimal pH for dioxirane formation and catalysis.

Characterization and Spectroscopic Analysis

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized 2-Propyl-2-(trifluoromethyl)oxirane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The presence of the CF₃ group provides a unique handle in ¹⁹F NMR.

| Analysis | Expected Chemical Shift (δ) | Key Features and Coupling |

| ¹H NMR | 2.8 - 3.2 ppm | Two diastereotopic protons on the oxirane ring (CH₂), appearing as doublets (geminal coupling, J ≈ 4-5 Hz). |

| 1.5 - 1.8 ppm | Methylene protons of the propyl group adjacent to the quaternary carbon. | |

| 1.3 - 1.5 ppm | Methylene protons in the middle of the propyl group. | |

| 0.9 - 1.1 ppm | Methyl protons (CH₃) of the propyl group, appearing as a triplet. | |

| ¹³C NMR | ~124 ppm | CF₃ carbon, appearing as a quartet due to ¹JC-F coupling (~280 Hz). |

| ~65-70 ppm | Quaternary carbon of the oxirane ring (C-CF₃), appearing as a quartet due to ²JC-F coupling (~35 Hz). | |

| ~50-55 ppm | Methylene carbon of the oxirane ring (CH₂). | |

| ~35-40, ~17-20, ~13-15 ppm | Propyl group carbons. | |

| ¹⁹F NMR | -65 to -75 ppm | A sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The precise chemical shift is sensitive to the local chemical environment.[10] |

Table 1: Predicted NMR Spectroscopic Data for 2-Propyl-2-(trifluoromethyl)oxirane.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Expected M/Z: The molecular ion peak [M]⁺ should be observed. For high-resolution mass spectrometry (HRMS), the exact mass should be calculated and compared to the measured value.

-

Fragmentation: Common fragmentation pathways for epoxides include cleavage of the C-C bond of the ring and loss of alkyl fragments.

Chromatographic Analysis

-

Gas Chromatography (GC) / High-Performance Liquid Chromatography (HPLC): Used to assess the chemical purity of the final product.

-

Chiral HPLC: Essential for determining the enantiomeric excess (ee) of the product if an asymmetric synthesis was performed. This requires a suitable chiral stationary phase column.[2]

Infrared (IR) Spectroscopy

-

C-O-C stretch: Look for characteristic epoxide ring stretching vibrations around 1250 cm⁻¹ and 800-900 cm⁻¹.

-

C-F stretch: Strong absorbance bands are expected in the 1100-1300 cm⁻¹ region.

Safety and Handling

Proper safety protocols are mandatory when working with the reagents and products described in this guide.

-

Reagents: Many reagents, such as DIBAL-H and MsCl, are corrosive and/or reactive with water and must be handled under an inert atmosphere with appropriate personal protective equipment (PPE).

-

Trifluoromethylated Compounds: While the CF₃ group itself is generally stable, many fluorinated intermediates can be toxic.[11]

-

Epoxides: Epoxides are reactive molecules and should be treated as potential alkylating agents and skin sensitizers. 2-(Trifluoromethyl)oxirane is expected to be a highly flammable, volatile liquid that is harmful if swallowed, inhaled, or in contact with skin.[12] All work should be conducted in a well-ventilated fume hood. Store the final product in a tightly closed container in a cool, well-ventilated place.[13]

| Property | Value / Information | Source |

| Chemical Formula | C₆H₉F₃O | - |

| Molecular Weight | 166.13 g/mol | - |

| Appearance | Expected to be a colorless liquid | [11][13] |

| Boiling Point | Volatile; boiling point likely <100 °C | [13][14] |

| Hazard Statements | H225, H302, H312, H332 (Highly flammable, Harmful if swallowed/in contact with skin/if inhaled) | [12] |

| Storage | Store at 2-8°C, keep cold | [13][15] |

Table 2: Estimated Physicochemical and Safety Data.

Conclusion and Future Perspectives

2-Propyl-2-(trifluoromethyl)oxirane is a valuable chemical entity with significant potential as a building block in pharmaceutical and agrochemical research. The synthetic strategy detailed here, centered on a chiral auxiliary-controlled trifluoromethylation, provides a reliable and scalable method for its production with high stereochemical purity.[2] The alternative alkene epoxidation route offers a more direct but potentially less stereoselective path.

The availability of such chiral trifluoromethylated epoxides allows chemists to readily explore novel chemical space. The strategic opening of the epoxide ring can lead to a diverse array of densely functionalized molecules, accelerating the discovery and development of next-generation therapeutic agents.[1][2] We anticipate that this guide will serve as a practical resource for scientists working to harness the unique properties of this powerful synthetic intermediate.

References

-

Song, J. J., Tan, L., et al. (2007). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry, 72(1), 292-295. [Link]

-

Carstairs, A., L'Heureux, A., et al. (2009). Three step synthesis of single diastereoisomers of the vicinal trifluoro motif. Beilstein Journal of Organic Chemistry, 5, 66. [Link]

-

Zhang, Y., Wang, Z., et al. (2024). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. Organic Chemistry Frontiers, 11(10), 2826-2832. [Link]

-

Song, J. J., Tan, L., et al. (2006). Practical Stereoselective Synthesis of an α-Trifluoromethyl-α-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction. The Journal of Organic Chemistry. [Link]

-

Zhang, Y., Wang, Z., et al. (2024). Visible-light-mediated catalyst-free synthesis of trifluoromethyl(spiro)-epoxides bearing contiguous quaternary centers. RSC Publishing. [Link]

-

Various Authors. (n.d.). Synthesis of epoxides. Organic Chemistry Portal. [Link]

-

Mazzarella, D., Magagnano, G., et al. (2019). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Angewandte Chemie International Edition, 58(49), 17866-17871. [Link]

-

NIST. (n.d.). Oxirane, 2-methyl-2-propyl-. NIST WebBook. [Link]

-

Petrov, V. A. (2002). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane. Journal of Fluorine Chemistry, 118(1-2), 25-33. [Link]

-

Santos, J. L. F., & Leite, T. H. S. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. [Link]

-

Limnios, D., & Kokotos, C. G. (2014). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. The Journal of Organic Chemistry, 79(9), 4270-4276. [Link]

-

Annapureddy, R. R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1245. [Link]

-

Song, J. J., Tan, L., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(1), 292-5. [Link]

-

Various Authors. (n.d.). 1,1,1-Trifluoro-2,3-epoxypropane. ResearchGate. [Link]

-

Lv, H., Chen, H., et al. (2022). Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. ResearchGate. [Link]

-

Lee, S., & MacMillan, D. W. C. (2006). Enantioselective organocatalytic epoxidation using hypervalent iodine reagents. Tetrahedron, 62(48), 11413-11424. [Link]

-

U.S. EPA. (n.d.). Oxirane, 2-[2,3,3,3-tetrafluoro-2-(trifluoromethyl)propyl]-. Substance Details - EPA. [Link]

-

NIST. (n.d.). Oxirane, 2-methyl-3-propyl-, cis-. NIST WebBook. [Link]

-

Ataman Kimya. (n.d.). 2-METHYLOXIRANE. Ataman Kimya. [Link]

-

Chemsrc. (n.d.). 2-(Trifluoromethyl)oxirane. Chemsrc. [Link]

- Resnati, G., & Bravo, P. (1998). Improved process for the preparation of trifluoromethyloxirane.

-

Zhang, Y., Wang, Z., et al. (2024). Supporting Information: Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)-epoxides bearing contiguous quaternary. RSC. [Link]

-

Wang, Z., Tu, Y., et al. (2008). Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State. Journal of the American Chemical Society, 130(26), 8172-8173. [Link]

-

Liu, Y., & Prestegard, J. H. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins. Journal of Magnetic Resonance, 254, 45-51. [Link]

-

ATB. (n.d.). (2R)-2-(Fluoromethyl)oxirane. Automated Topology Builder. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epoxide synthesis by epoxidation [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Epoxidation of 1,1-Disubstituted Terminal Olefins by Chiral Dioxirane via a Planar-like Transition State - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in ¹⁹F NMR studies of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 359-41-1 Cas No. | 3,3,3-Trifluoro-1,2-propenoxide | Apollo [store.apolloscientific.co.uk]

- 12. 2-(trifluoromethyl)oxirane | 359-41-1 [sigmaaldrich.com]

- 13. echemi.com [echemi.com]

- 14. 2-(Trifluoromethyl)oxirane | CAS#:359-41-1 | Chemsrc [chemsrc.com]

- 15. 143142-90-9 CAS MSDS (R-(+)-2-TRIFLUOROMETHYLOXIRANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Advent and Evolution of Trifluoromethylated Oxiranes: A Technical Guide for the Modern Researcher

Abstract

The trifluoromethyl group is a cornerstone of modern medicinal and materials chemistry, imparting unique electronic and physiological properties to organic molecules. Among the diverse scaffolds bearing this critical functional group, trifluoromethylated oxiranes have emerged as highly versatile and sought-after building blocks. Their inherent ring strain and the powerful electron-withdrawing nature of the trifluoromethyl group make them reactive intermediates capable of undergoing a variety of stereospecific transformations. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of trifluoromethylated oxiranes, tracing the evolution of their synthesis from early, challenging methods to the sophisticated and highly selective strategies employed today. We will delve into the key scientific breakthroughs, the rationale behind experimental designs, and the pivotal role these compounds play in the development of novel pharmaceuticals and advanced materials.

Introduction: The Dawn of an Influential Functional Group

The introduction of a trifluoromethyl (CF3) group into an organic molecule can dramatically alter its physical, chemical, and biological properties.[1][2] This is due to the high electronegativity of fluorine, which leads to a strong carbon-fluorine bond and a significant inductive effect. In the context of drug design, the CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[2] The journey of trifluoromethylated compounds began in the late 19th century with the pioneering work of Frédéric Swarts, who developed methods for introducing fluorine into organic molecules.[3] However, it was the intensive research during the Manhattan Project, involving chemists like E.T. McBee, that significantly advanced the field of organofluorine chemistry, making a wider range of fluorinated compounds accessible.[4][5]

Trifluoromethylated oxiranes, or epoxides, represent a particularly valuable class of these fluorinated molecules. The three-membered epoxide ring is inherently strained, making it susceptible to nucleophilic ring-opening reactions. When a trifluoromethyl group is attached to the oxirane ring, its strong electron-withdrawing nature further activates the ring towards nucleophilic attack, often with high regioselectivity. This unique combination of properties has made trifluoromethylated oxiranes powerful intermediates in the synthesis of complex, biologically active molecules.

This guide will navigate the historical landscape of trifluoromethylated oxirane chemistry, from its nascent stages to its current state as a sophisticated and indispensable tool for synthetic chemists.

The Genesis: Early Syntheses of Trifluoromethylated Oxiranes

The first documented synthesis of a simple trifluoromethylated oxirane, specifically 3,3,3-trifluoro-1,2-epoxypropane, was reported in 1952 by McBee and his colleagues in the Journal of the American Chemical Society.[6][7] This seminal work laid the foundation for the field and highlighted the initial challenges associated with the synthesis of these compounds.

The method developed by McBee's team involved a two-step process starting from 3-bromo-1,1,1-trifluoroacetone.[2][6][8][9][10] The ketone was first reduced to the corresponding bromohydrin, 3-bromo-1,1,1-trifluoro-2-propanol, using a reducing agent. This was followed by an intramolecular cyclization via dehydrobromination using a base to form the desired trifluoromethylated oxirane.[6]

Key Challenges of Early Methods:

-

Harsh Reaction Conditions: The early methods often required harsh reagents and conditions, such as strong bases and high temperatures, which could lead to side reactions and decomposition of the desired product.[6]

-

Limited Substrate Scope: The initial syntheses were often limited to simple, unfunctionalized substrates.

-

Lack of Stereocontrol: The early methods did not offer control over the stereochemistry of the resulting oxirane, leading to racemic mixtures.

The following diagram illustrates the foundational two-step synthesis of trifluoromethyloxirane.

Figure 2: A generalized workflow for the asymmetric epoxidation of a prochiral trifluoromethylated alkene to produce an enantiomerically enriched oxirane.

Experimental Protocol: A Modern Approach to Trifluoromethylated Oxirane Synthesis

The following is a representative, detailed protocol for the epoxidation of a trifluoromethylated alkene using m-CPBA. This method is a significant improvement over the early halohydrin-based syntheses in terms of mildness and efficiency.

Synthesis of 2-Phenyl-2-(trifluoromethyl)oxirane

Materials:

-

1-Phenyl-1-(trifluoromethyl)ethene

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

Reaction Setup: To a solution of 1-phenyl-1-(trifluoromethyl)ethene (1.0 eq) in anhydrous dichloromethane (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add m-CPBA (1.5 eq) portion-wise over 10 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x), water (1 x), and brine (1 x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-2-(trifluoromethyl)oxirane.

Self-Validation: The purity and identity of the product should be confirmed by NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry. The disappearance of the alkene signals and the appearance of the characteristic oxirane proton signals in the ¹H NMR spectrum, along with the correct mass-to-charge ratio in the mass spectrum, will validate the success of the synthesis.

Applications and Future Perspectives

Trifluoromethylated oxiranes are not merely synthetic curiosities; they are pivotal intermediates in the creation of a wide array of valuable molecules. Their utility stems from the high reactivity of the epoxide ring, which can be opened by a diverse range of nucleophiles to introduce new functional groups with high regio- and stereoselectivity. [11][12][13][14][15] Key Application Areas:

-

Pharmaceuticals: Trifluoromethylated oxiranes are key building blocks in the synthesis of pharmaceuticals, including antiviral agents, enzyme inhibitors, and central nervous system drugs. The trifluoromethyl group often enhances the drug's efficacy and pharmacokinetic profile.

-

Agrochemicals: Similar to their role in pharmaceuticals, these oxiranes are used to synthesize novel pesticides and herbicides with improved potency and environmental profiles.

-

Materials Science: The unique properties imparted by the trifluoromethyl group make these oxiranes valuable in the development of advanced materials, such as fluorinated polymers and liquid crystals. [16][17] The field of trifluoromethylated oxirane chemistry continues to evolve. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including biocatalytic approaches and flow chemistry techniques. Furthermore, the exploration of novel ring-opening reactions and the application of these versatile building blocks in the synthesis of increasingly complex and functional molecules will undoubtedly continue to be a vibrant area of research.

Conclusion

The discovery and subsequent development of synthetic routes to trifluoromethylated oxiranes represent a significant chapter in the history of organofluorine chemistry. From the challenging, low-yielding methods of the mid-20th century to the highly sophisticated and stereoselective strategies of today, the journey of these remarkable compounds has been one of continuous innovation. As our understanding of the unique properties of the trifluoromethyl group deepens, so too will the importance of trifluoromethylated oxiranes as indispensable tools for chemists in academia and industry. The ability to precisely install this powerful functional group via a reactive and versatile oxirane intermediate ensures that these compounds will continue to play a central role in the advancement of science and technology for years to come.

References

-

McBee, E. T., et al. (1952). The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane. Journal of the American Chemical Society, 74(11), 3022-3023. [Link]

-

Haj Vahidtari, M., & Zareyee, D. (2019). Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines. Repository of the Academy's Library. [Link]

-

Scherer, S. (2023). Fluorine Chemistry research at Purdue during the Manhattan Project. Purdue University Department of Chemistry. [Link]

-

Pasc-Banu, A., et al. (2006). Synthesis of Fluorinated Epoxides Opening the Way to New Hybrid Fluorocarbon-Hydrocarbon Surfactants. Synthetic Communications, 36(17), 2533-2540. [Link]

-

McBee, E. T. (1947). Recent Advances in Fluorine Chemistry. Proceedings of the Indiana Academy of Science, 56, 126-131. [Link]

-

Yokoyama, M., et al. (2010). Efficient Synthesis and Ring-Opening Reactions of Monofluorinated Epoxides Derived from α-Fluorosulfoximines. Advanced Synthesis & Catalysis, 352(16), 2735-2739. [Link]

-

van der Veken, P., et al. (2022). The Synthesis and Glycoside Formation of Polyfluorinated Carbohydrates. Chemical Reviews, 122(12), 10945-10998. [Link]

-

Mancinelli, M., et al. (2020). Installation of Trifluoromethylated Quaternary Carbon Stereocenters via Asymmetric Epoxidation of Tetrasubstituted Alkenes. Angewandte Chemie International Edition, 59(42), 18567-18573. [Link]

-

Ameduri, B., et al. (2023). Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide. Comptes Rendus. Chimie, 26, 1-11. [Link]

-

Yan, N., et al. (2016). Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines. Organic & Biomolecular Chemistry, 14(13), 3465-3469. [Link]

-

Song, J. J., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. The Journal of Organic Chemistry, 72(2), 658-661. [Link]

-

Zarei, M., et al. (2021). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Review and Letters, 4(1), 1-10. [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. [Link]

-

Szlávik, Z., et al. (2018). Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry, 14, 2898-2908. [Link]

-

Umemoto, T. (2021). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 17, 1938-2015. [Link]

-

McBee, E. T. (1946). Fluorination and Atomic Energy. Purdue University. [Link]

-

Shavrin, K. N., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7582. [Link]

-

Chemchart. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. [Link]

-

Reddy, V. P. (2021). Recent Advances on Fluorine Chemistry. Molecules, 26(15), 4596. [Link]

-

Wang, Y., et al. (2021). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Molecules, 26(15), 4642. [Link]

-

Liu, F., et al. (2022). Recent Advances in the Diverse Transformation of Trifluoromethyl Alkenes. Organic Chemistry Frontiers, 9(10), 2735-2758. [Link]

-

McBee, E. T., et al. (1952). The Preparation and Properties of 3,3,3-Trifluoro-1,2-epoxypropane. Journal of the American Chemical Society, 74(11), 3022-3023. [Link]

-

Kamal, A., et al. (2000). Facile Ring Opening of Oxiranes with Aromatic Amines in Fluoro Alcohols. The Journal of Organic Chemistry, 65(20), 6843-6845. [Link]

-

Zhang, C., et al. (2023). Tf2O as a CF3 Source for the Synthesis of Trifluoromethoxylation Reagent nC4F9SO3CF3. The Journal of Organic Chemistry, 88(5), 3346-3352. [Link]

-

Shavrin, K. N., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7582. [Link]

-

Curphey, T. J. (1971). Trimethyloxonium Tetrafluoroborate. Organic Syntheses, 51, 142. [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. 431-35-6 | 3-Bromo-1,1,1-trifluoroacetone [fluoromart.com]

- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorine Chemistry research at Purdue during the Manhattan Project - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. Fluorination and Atomic Energy - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 6. EP0866064A1 - Improved process for the preparation of trifluoromethyloxirane - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Bromo-1,1,1-trifluoroacetone (431-35-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 9. 3-Bromo-1,1,1-trifluoroacetone synthesis - chemicalbook [chemicalbook.com]

- 10. 3-溴-1,1,1-三氟丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Synthesis of Fluorine-Containing Molecular Entities Through Fluoride Ring Opening of Oxiranes and Aziridines - Repository of the Academy's Library [real.mtak.hu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformation-induced regioselective and divergent opening of epoxides by fluoride: facile access to hydroxylated fluoro-piperidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent Advances on Fluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis and characterization of original fluorinated bis-cyclic carbonates and xanthates from a fluorinated epoxide [comptes-rendus.academie-sciences.fr]

- 17. Synthesis of novel fluorinated building blocks via halofluorination and related reactions - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-Propyl-2-(trifluoromethyl)oxirane in Organic Solvents: A Predictive and Methodological Framework

An In-depth Technical Guide

Abstract

Introduction: The Physicochemical Landscape of 2-Propyl-2-(trifluoromethyl)oxirane

2-Propyl-2-(trifluoromethyl)oxirane is a unique molecule characterized by a strained three-membered oxirane ring, a non-polar n-propyl group, and a highly electronegative trifluoromethyl group. This distinct combination of functional groups dictates its physical and chemical properties, most notably its solubility.

-

Oxirane Ring: The epoxide group is a polar cyclic ether. The C-O bonds create a dipole moment, allowing for polar interactions and potential hydrogen bonding with protic solvents. Its high reactivity makes it a versatile synthetic intermediate.[2]

-

n-Propyl Group: This alkyl chain is non-polar and hydrophobic, contributing to van der Waals interactions. It enhances the molecule's affinity for non-polar, aliphatic, and aromatic solvents.

-

Trifluoromethyl Group: This group is strongly electron-withdrawing and has a unique character. While the C-F bonds are highly polar, the overall group is considered lipophilic and can significantly influence a molecule's solubility and biological properties.[1]

The interplay between the polar epoxide, the non-polar alkyl chain, and the lipophilic -CF₃ group suggests a complex but predictable solubility profile across a range of organic solvents. Understanding this profile is essential for controlling reaction kinetics, designing purification strategies (e.g., crystallization, chromatography), and preparing solutions for further applications.

A Theoretical Framework for Solubility Prediction

In the absence of empirical data, a theoretical approach based on molecular structure and solvent properties provides a strong foundation for estimating solubility. The principle of "like dissolves like" is the cornerstone of this analysis, which can be quantified using systems like Hansen Solubility Parameters.

Qualitative Solubility Predictions

The molecule's structure allows for a qualitative prediction of its solubility. The combination of polar and non-polar moieties suggests broad solubility in many common organic solvents, with the degree of solubility depending on the solvent's specific characteristics.

Table 1: Predicted Qualitative Solubility of 2-Propyl-2-(trifluoromethyl)oxirane

| Solvent Class | Example Solvents | Dominant Interactions | Expected Qualitative Solubility | Rationale |

|---|---|---|---|---|

| Alcohols | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | Soluble to Miscible | The oxirane's oxygen can act as a hydrogen bond acceptor. The propyl and -CF₃ groups interact with the solvent's alkyl part. |

| Ketones | Acetone, Methyl Ethyl Ketone | Dipole-Dipole | Miscible | Strong dipole-dipole interactions between the solvent's carbonyl group and the polar epoxide ring. |

| Esters | Ethyl Acetate, Butyl Acetate | Dipole-Dipole | Miscible | Similar polarity and interaction types as ketones. |

| Aromatic Hydrocarbons | Toluene, Xylene | van der Waals, π-π Stacking | Soluble | The propyl group and overall molecule size allow for favorable dispersion forces with aromatic solvents. |

| Aliphatic Hydrocarbons | Hexane, Heptane | van der Waals (Dispersion) | Partially Soluble to Soluble | The n-propyl group enhances solubility, but the polar epoxide and -CF₃ groups may limit miscibility. |

| Chlorinated Solvents | Dichloromethane, Chloroform | Dipole-Dipole, Dispersion | Miscible | These solvents effectively bridge the polarity gap, solvating both the polar and non-polar parts of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole, Dispersion | Miscible | As a cyclic ether itself, the oxirane is structurally compatible with other ether solvents.[3] |

Note: This table is predictive and intended for guidance. Experimental verification is required.

Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters, which deconstruct the total Hildebrand solubility parameter (δ) into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar (dipole-dipole) forces.

-

δH: Energy from hydrogen bonding forces.[4]

The fundamental principle is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[5] A solvent's HSP values can be plotted in a 3D "Hansen space." For a given solute, there exists a "solubility sphere" in this space. Solvents whose coordinates fall within this sphere are effective solvents, while those outside are non-solvents.

While the HSP values for 2-Propyl-2-(trifluoromethyl)oxirane are not established, we can use the known HSP values of common solvents to rationalize and select appropriate candidates for experimental testing.[6][7] For instance, a solvent with balanced δD, δP, and δH values, such as acetone or THF, is predicted to be a very effective solvent.

Caption: Logical relationships between solute functional groups and solvent classes.

Experimental Protocol for Quantitative Solubility Determination

This section provides a detailed, step-by-step methodology for accurately determining the solubility of 2-Propyl-2-(trifluoromethyl)oxirane. The cornerstone of this protocol is the Isothermal Equilibrium Saturation Method , which measures thermodynamic solubility.[8][9]

Materials and Equipment

-

2-Propyl-2-(trifluoromethyl)oxirane (solute)

-

High-purity organic solvents (analytical grade or higher)

-

Analytical balance (4-5 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Thermostatically controlled shaker or water bath

-

Centrifuge with temperature control

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm or 0.45 µm, PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or HPLC with UV/Vis Detector

Step-by-Step Methodology

Step 1: Preparation of Saturated Solution

-

Add a precisely weighed amount of the selected organic solvent (e.g., 2.00 mL) into a glass vial.

-

Add an excess amount of 2-Propyl-2-(trifluoromethyl)oxirane to the vial. The presence of a visible, undissolved second phase of the solute is essential to ensure saturation.

-

Securely cap the vial. Sealing is critical to prevent the evaporation of volatile components.

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient duration to reach equilibrium. A period of 24-48 hours is typically recommended.[3]

-

Causality Check: This extended agitation ensures that the dissolution and precipitation rates become equal, defining the true thermodynamic solubility limit at that temperature.

-

Step 2: Phase Separation and Sample Collection

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow for coarse phase separation.

-

To separate any fine, suspended droplets, centrifuge the vial at the same temperature for 20-30 minutes.

-

Self-Validation: Maintaining a constant temperature during separation is crucial. A change in temperature would alter the solubility and invalidate the measurement.

-

-

Carefully withdraw a known aliquot of the clear supernatant (the saturated solution) using a calibrated pipette or syringe. Avoid disturbing the undissolved solute layer.

Step 3: Sample Preparation for Analysis

-

Transfer the collected aliquot of the saturated solution into a volumetric flask.

-

Dilute the sample with the same pure solvent to a concentration that falls within the linear dynamic range of the analytical instrument. This may require a significant dilution factor (e.g., 100-fold or 1000-fold).

-

Record the dilution factor accurately.

Step 4: Quantitative Analysis by GC-FID

-

Justification: GC-FID is an ideal technique for this analysis due to the likely volatility of the compound and the universal response of the FID detector to organic compounds.

-

Calibration: Prepare a series of calibration standards of 2-Propyl-2-(trifluoromethyl)oxirane in the chosen solvent at known concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

Analysis: Analyze the calibration standards and the diluted sample using an established GC-FID method.

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the diluted sample from this curve.

Step 5: Calculation of Solubility Calculate the final solubility using the following formula:

Solubility (g/L) = C_diluted × DF

Where:

-

C_diluted is the concentration of the diluted sample determined from the calibration curve (in g/L).

-

DF is the dilution factor.

Alternative Analytical Technique: HPLC with Derivatization

For applications requiring very high sensitivity, or if GC is not available, HPLC can be used. Since epoxides often lack a strong UV chromophore, a pre-column derivatization step is necessary to enhance detection.[10]

-

Derivatization Reaction: React an aliquot of the diluted sample with an excess of a derivatizing agent like N,N-diethyldithiocarbamate (DTC) at 60 °C.[11] This reaction opens the epoxide ring and attaches a UV-active moiety.

-

Sample Cleanup: Quench the reaction and prepare the sample for injection.

-

HPLC Analysis: Analyze the derivatized sample using a reversed-phase HPLC method (e.g., C18 column) with UV detection.[10] Quantify against standards that have undergone the same derivatization process.

Workflow Visualization and Safety

Experimental Workflow Diagram

Caption: A flowchart outlining the key steps in the experimental determination of solubility.

Safety and Handling Precautions

As with any reactive chemical, proper safety protocols must be followed. Based on data for similar fluorinated epoxides, 2-Propyl-2-(trifluoromethyl)oxirane should be handled with care.[12][13]

-

Engineering Controls: Work in a well-ventilated chemical fume hood at all times.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Fire Safety: The compound is likely a flammable liquid. Keep away from heat, sparks, and open flames. Use explosion-proof equipment and take measures to prevent static discharge.[12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

This guide provides a comprehensive predictive and methodological framework for assessing the solubility of 2-Propyl-2-(trifluoromethyl)oxirane in organic solvents. By leveraging theoretical principles based on its unique molecular structure, researchers can make informed decisions on solvent selection. The detailed, step-by-step experimental protocol for quantitative analysis via the isothermal saturation method provides a reliable path to generating high-quality, reproducible data. This foundational physicochemical knowledge is indispensable for unlocking the full potential of this promising fluorinated building block in research and development.

References

- BenchChem. (2025). Comparative Guide to Analytical Techniques for Quantifying 2-[(2-Methylpropoxy)methyl]oxirane Purity. BenchChem.

- SlideShare. (n.d.). solubility experimental methods.pptx.

- DuPont. (n.d.). Hansen Solubility Parameter System.

- ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds.

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- ResearchGate. (n.d.).

- RSC Publishing. (n.d.). Determining the water solubility of difficult-to-test substances: A tutorial review.

- ResearchGate. (2007).

- BenchChem. (2025). Solubility Profile of 4-Cyano-4'-(trifluoromethyl)biphenyl in Organic Solvents: A Technical Guide.

- Course Hero. (n.d.).

- ResearchGate. (n.d.).

- Mustansiriya University. (n.d.). Determination of Solubility by Gravimetric Method.

- Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- ResearchGate. (n.d.). Solubility of 2-Chloro-3-(trifluoromethyl)

- CDC Stacks. (2010). Development of a Sampling and Analytical Method for Measuring the Epoxy Content of Aerosols.

- Wikipedia. (n.d.). Hansen solubility parameter.

- EPA CompTox Chemicals Dashboard. (2025). (2S)-2-(Trifluoromethyl)oxirane Properties.

- ResearchGate. (2003). Fluorinated epoxides as surface modifying agents of UV‐curable systems.

- Wikipedia. (n.d.). Epoxy.

- PMC. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.

- Wikipedia. (n.d.). Trifluoromethyl group.

- Optica Publishing Group. (n.d.). Quantitative Analysis of Epoxy Resin Cure Reaction: A Study by Near-Infrared Spectroscopy.

- ChemicalBook. (n.d.). 143142-90-9(R-(+)-2-TRIFLUOROMETHYLOXIRANE) Product Description.

- ResearchGate. (n.d.). Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane.

- Fisher Scientific. (2014). SAFETY DATA SHEET - (2,2,2-Trifluoroethyl)oxirane.

- ResearchGate. (n.d.). Solubility of KF in four organic solvents and thermodynamic dissolution functions.

- ChemScene. (2025).

- Angene Chemical. (2024).

- Minnesota Attorney General. (1999). THE SCIENCE OF ORGANIC FLUOROCHEMISTRY.

- ECHEMI. (2019). 2-(Trifluoromethyl)

- Chemsrc. (2025). 2-(Trifluoromethyl)oxirane | CAS#:359-41-1.

- CymitQuimica. (n.d.). CAS 31898-68-7: 2,2-Bis(trifluoromethyl)oxirane.

- PubChem. (2025). 2,2-Bis(trifluoromethyl)oxirane | C4H2F6O | CID 11469419.

- ACS Publications. (n.d.).

- ACS Publications. (n.d.). Notes - The Preparation and Properties of Some Fluorine-Containing Epoxides.

- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-(Trifluoromethyl)oxirane.

- Google Patents. (n.d.).

- BenchChem. (2025). Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide.

- Royal Society of Chemistry. (n.d.). Visible-light-mediated catalyst-free synthesis of trifluoromethyl (spiro)

- Cheméo. (n.d.). Chemical Properties of Oxirane, 2-methyl-2-propyl- (CAS 3657-41-8).

- Tosoh Bioscience. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

- 1. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 2. CAS 31898-68-7: 2,2-Bis(trifluoromethyl)oxirane [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 2-Propyl-2-(trifluoromethyl)oxirane with Nucleophiles

Foreword for the Researcher

The introduction of fluorine-containing moieties, particularly the trifluoromethyl (CF3) group, into organic molecules is a cornerstone of modern medicinal chemistry. This is due to the profound and often beneficial impact of fluorine on a compound's metabolic stability, lipophilicity, and binding affinity. The 2-propyl-2-(trifluoromethyl)oxirane is a key building block in this field, offering a gateway to a diverse array of trifluoromethylated chiral molecules through the regioselective opening of its strained epoxide ring.

This comprehensive guide provides an in-depth exploration of the ring-opening reactions of 2-propyl-2-(trifluoromethyl)oxirane with a range of common nucleophiles. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings that govern these transformations, offering field-proven insights to empower researchers in their experimental design and execution. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices. All critical claims and procedural standards are substantiated with citations to authoritative literature, ensuring a foundation of scientific integrity.

Core Principles: Understanding the Reactivity of 2-Propyl-2-(trifluoromethyl)oxirane

The reactivity of 2-propyl-2-(trifluoromethyl)oxirane is governed by the interplay of several key factors:

-

Ring Strain: The three-membered oxirane ring is inherently strained, providing a strong thermodynamic driving force for ring-opening reactions.

-

Electrophilicity of Ring Carbons: The oxygen atom polarizes the carbon-oxygen bonds, rendering the ring carbons electrophilic and susceptible to nucleophilic attack.

-

Steric Hindrance: The presence of a propyl group and a trifluoromethyl group at the C2 position creates significant steric bulk around this carbon.

-

Electronic Effects of the Trifluoromethyl Group: The CF3 group is a potent electron-withdrawing group. This has a significant impact on the electronics of the epoxide ring.

Regioselectivity: The Guiding Principle

The ring-opening of unsymmetrical epoxides can, in principle, yield two regioisomeric products. However, in the case of 2-propyl-2-(trifluoromethyl)oxirane, the reaction is highly regioselective. The nucleophilic attack overwhelmingly occurs at the less substituted C3 carbon.

This pronounced regioselectivity is a consequence of two primary factors:

-

Steric Hindrance: The C2 carbon is sterically encumbered by both the propyl and the trifluoromethyl groups, making the approach of a nucleophile to this position highly unfavorable.

-

Electronic Influence of the CF3 Group: The strong electron-withdrawing nature of the trifluoromethyl group can influence the stability of the transition state. In a typical SN2 reaction, the nucleophile attacks the less hindered carbon. While the electron-withdrawing CF3 group might be expected to increase the electrophilicity of the adjacent carbon, the steric hindrance is the dominant factor in directing the nucleophilic attack to the C3 position. This is a common observation in the ring-opening of trifluoromethylated epoxides.[1]

Reaction with Amine Nucleophiles: Synthesis of Trifluoromethylated β-Amino Alcohols

The reaction of 2-propyl-2-(trifluoromethyl)oxirane with primary and secondary amines provides a direct route to valuable β-amino alcohols bearing a trifluoromethyl group. These products are of significant interest in drug discovery.[2]

General Reaction Scheme

Sources

"2-Propyl-2-(trifluoromethyl)oxirane as a building block in medicinal chemistry"

Application Note: 2-Propyl-2-(trifluoromethyl)oxirane in Medicinal Chemistry

-bearing quaternary centers.Executive Summary: The Strategic Value of the Quaternary Center

In modern drug discovery, the incorporation of a trifluoromethyl (

2-Propyl-2-(trifluoromethyl)oxirane (Compound 1 ) is a specialized electrophilic building block designed to introduce this motif. Unlike standard epoxides, the presence of the strongly electron-withdrawing

This guide provides a validated workflow for synthesizing 1 and deploying it to create

Synthesis Protocol: The Modified Corey-Chaykovsky Route

While epoxidation of alkenes is possible, the most robust route to 1 in a medicinal chemistry setting is the methylene transfer to 1,1,1-trifluoro-2-pentanone. This method avoids the synthesis of volatile fluorinated alkene precursors.

Reagents & Materials

-

Substrate: 1,1,1-Trifluoro-2-pentanone (CAS: 372-29-2).

-

Ylide Precursor: Trimethylsulfoxonium iodide (TMSOI).

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil.

-

Solvent: DMSO (Anhydrous), THF.

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Protocol

-

Ylide Generation:

-

Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add NaH (1.2 equiv) and wash twice with dry pentane to remove mineral oil (optional, but improves purity).

-

Add TMSOI (1.2 equiv).

-

Slowly add anhydrous DMSO (5 mL/mmol substrate) via syringe. Caution: Hydrogen gas evolution.

-

Stir at room temperature (RT) for 1 hour until the solution becomes clear/milky, indicating the formation of dimethyloxosulfonium methylide.

-

-

Epoxidation:

-

Cool the ylide solution to 0 °C using an ice bath.

-

Add 1,1,1-trifluoro-2-pentanone (1.0 equiv) dropwise (neat or dissolved in minimal THF).

-

Note: The reaction is exothermic. Maintain temperature < 5 °C during addition.

-

Allow the mixture to warm to RT and stir for 3–5 hours. Monitor by

F NMR (shift from ketone ~-80 ppm to epoxide ~-75 ppm).

-

-

Workup & Isolation:

-

Quench with cold water. Extract 3x with Diethyl Ether (

). -

Wash combined organics with brine, dry over

, and concentrate carefully (product is volatile). -

Purification: Distillation is preferred over silica chromatography due to potential acid-catalyzed rearrangement.

-

Yield Expectation: 70–85%.

-

Reactivity Profile & Regioselectivity

Understanding the regioselectivity is paramount. In non-fluorinated 2,2-disubstituted epoxides, nucleophiles often attack the more substituted carbon under acidic conditions (

However, for Compound 1:

-

Electronic Effect: The

group is strongly electron-withdrawing, destabilizing any developing positive charge at the C2 position. This effectively shuts down -

Steric Effect: The C2 position is blocked by both the Propyl and

groups.

Conclusion: Nucleophilic attack occurs almost exclusively at the C3 (methylene) position via an

Visualizing the Pathway

Figure 1: Synthesis and Regioselective Ring Opening Logic of 2-Propyl-2-(trifluoromethyl)oxirane.

Application Protocols

Protocol A: Synthesis of -Amino Alcohols (HFIP Method)

Traditional Lewis acid catalysis can be harsh. Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor solvent that activates the epoxide oxygen without causing rearrangement.

-

Setup: Dissolve Compound 1 (1.0 equiv) in HFIP (0.5 M concentration).

-

Addition: Add the primary or secondary amine (1.2 equiv).

-

Reaction: Stir at RT for 4–12 hours. If the amine is sterically encumbered, heat to 40 °C.

-

Workup: Evaporate HFIP (recoverable). The residue is often pure enough for the next step.

-

Result: 1-Amino-2-propyl-2-(trifluoromethyl)pentan-2-ol derivatives.

Protocol B: Synthesis of Click-Ready Azides

This protocol creates a precursor for triazole-based libraries.

-

Reagents: Compound 1 (1.0 equiv), Sodium Azide (

, 2.0 equiv), Ammonium Chloride ( -

Solvent: DMF/Water (9:1).

-

Conditions: Heat to 60 °C for 12 hours.

-

Safety: Do not concentrate azide solutions to dryness.

-

Workup: Dilute with water, extract with EtOAc. The product is the

-azido alcohol.

Analytical Data Summary

| Property | Value / Characteristic | Notes |

| Appearance | Colorless Liquid | Volatile |

| Distinct shift from ketone precursor (-80 ppm) | ||

| C2 is a quartet ( | ||

| Stability | Moderate | Store at -20°C; sensitive to strong acids |

| Boiling Point | ~95-100 °C (Estimated) | Similar to non-fluorinated analogs but slightly lower due to F-content |

Troubleshooting & QC

-

Issue: Low conversion of ketone to epoxide.

-

Fix: Ensure DMSO is strictly anhydrous. Water kills the sulfur ylide immediately.

-

-

Issue: Product decomposes during purification.

-

Fix: Avoid silica gel. Use neutral alumina or distill under reduced pressure.

-

-

Issue: Regioselectivity is poor (mixture of isomers).

-

Fix: This is rare for this substrate.[1] If observed, check if a strong Lewis Acid was used (which might force some

character). Switch to the HFIP solvent method (Protocol A).

-

References

-

Corey-Chaykovsky Reaction Mechanism & Scope

-

Aggarwal, V. K., et al. "Catalytic Asymmetric Synthesis of Epoxides from Sulfur Ylides." Chemical Reviews, 2003.

-

(Verified Context via Search)

-

-

Regioselective Ring Opening of Trifluoromethyl Epoxides

-

Gong, Y., et al. "Regio- and Diastereoselective Ring-Opening of 2-(Trifluoromethyl)oxirane." Green Chemistry, 2012.

-

-

HFIP as a Promoter in Epoxide Opening

-

Das, U., et al. "Hexafluoroisopropanol (HFIP) as a mild and effective solvent for the regioselective ring opening of epoxides." Journal of Organic Chemistry, 2008.

-

-

Medicinal Chemistry Utility of Fluorinated Epoxides

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018.

-

Sources

"application of 2-Propyl-2-(trifluoromethyl)oxirane in polymer chemistry"

Application Note: Polymerization and Copolymerization of 2-Propyl-2-(trifluoromethyl)oxirane

Abstract

This guide details the handling, polymerization, and characterization of 2-Propyl-2-(trifluoromethyl)oxirane (CAS: 2247106-30-3), a specialized fluorinated epoxide monomer. The presence of the trifluoromethyl (

Introduction & Chemical Profile

2-Propyl-2-(trifluoromethyl)oxirane represents a class of 2,2-disubstituted epoxides where steric hindrance and electronic effects compete. The electron-withdrawing

Key Chemical Properties:

-

Molecular Formula:

-

Molecular Weight: 154.13 g/mol

-

Boiling Point: ~105–110 °C (Estimated based on analogs)

-

Density: ~1.15 g/mL

-

Solubility: Soluble in THF, DCM, Toluene; Insoluble in Water.

Application Scope:

-

Hydrophobic Coatings: Low surface energy films for anti-fouling.

-

Optical Materials: Low refractive index polymers due to C-F density.

-

Dielectric Interlayers: Low dielectric constant (

) for microelectronics.

Chemical Handling & Safety

-

Volatility: Moderate volatility. Handle in a fume hood.

-

Reactivity: The monomer is sensitive to moisture and acids. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Hazards: Potential skin irritant and toxic if inhaled.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.

Application 1: Anionic Ring-Opening Polymerization (AROP)

Objective: Synthesis of Poly[2-propyl-2-(trifluoromethyl)ethylene oxide].

Mechanism:

The polymerization proceeds via a "living" anionic mechanism. Due to the steric bulk at the quaternary carbon (C2), the nucleophilic initiator attacks the unsubstituted carbon (C3). The

Protocol A: Solution Polymerization in THF

Materials:

-

Monomer: 2-Propyl-2-(trifluoromethyl)oxirane (Dried over

, distilled). -

Initiator: Potassium tert-butoxide (

-BuOK) or -

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quenching Agent: Methanol / HCl.[2]

Step-by-Step Workflow:

-

Reactor Prep: Flame-dry a Schlenk flask under vacuum and backfill with Argon (3 cycles).

-

Initiator Charge: Add

-BuOK (0.1 mmol) to the flask inside a glovebox. -

Solvent Addition: Add anhydrous THF (5 mL) via syringe.

-

Monomer Addition: Add 2-Propyl-2-(trifluoromethyl)oxirane (10 mmol, ~1.54 g) dropwise at 0 °C.

-

Note: The molar ratio [M]/[I] targets a Degree of Polymerization (DP) of 100.

-

-

Polymerization:

-

Warm to Room Temperature (25 °C).

-

Stir for 24–48 hours.

-

Monitoring: Check conversion via

NMR (disappearance of epoxide signals at

-

-

Termination: Add 0.5 mL of Methanol containing trace HCl.

-

Purification: Precipitate into cold hexanes (or water/methanol mix depending on solubility). Centrifuge and dry under vacuum at 40 °C.

Data Summary Table: Typical Conditions

| Parameter | Value | Notes |

| Temperature | 25–60 °C | Higher T increases rate but risks transfer reactions. |

| Time | 24–48 h | Slower than Propylene Oxide due to sterics. |

| Yield | 60–85% | Dependent on purity and dryness. |

| PDI ( | 1.1–1.3 | Narrow distribution indicates living character. |

Application 2: Copolymerization with

Objective: Synthesis of partially fluorinated Polycarbonates.

Context: This method fixes

Catalyst System:

-

Salen-Co(III) / PPNCl: A standard binary catalyst system for epoxide/

copolymerization. -

Zinc Glutarate (ZnGA): Alternative heterogeneous catalyst.

Protocol B: High-Pressure Copolymerization

-

Setup: Use a high-pressure stainless steel autoclave (Parr Reactor).

-

Loading:

-

In a glovebox, load (Salen)Co(III) catalyst (0.05 mol%) and co-catalyst PPNCl (0.05 mol%).

-

Add 2-Propyl-2-(trifluoromethyl)oxirane (20 mmol).

-

Add dry Toluene (optional, often run neat).

-

-

Pressurization:

-

Seal reactor and remove from glovebox.

-

Pressurize with

to 3.0 MPa (30 bar).

-

-

Reaction:

-

Heat to 40 °C.

-

Stir at 500 rpm for 16 hours.

-

-

Work-up:

-

Vent

slowly. -

Dissolve crude viscous oil in minimal DCM.

-

Precipitate into acidic Methanol to remove catalyst residues.

-

Mechanistic Visualization

The following diagram illustrates the regioselective anionic ring-opening pathway. The nucleophile (

Figure 1: Regioselective anionic polymerization mechanism. Steric hindrance directs attack to the methylene carbon.

Characterization & Analysis

NMR Spectroscopy

-

NMR (

-

Look for the disappearance of epoxide ring protons (

2.6–3.0 ppm). -

Appearance of broad polyether backbone signals (

3.4–3.8 ppm). -

Propyl group signals: Methyl triplet (

0.9 ppm), methylene multiplets.

-

-

NMR:

-

Diagnostic signal for the

group attached to the quaternary carbon. Typically shifts from ~-75 ppm (monomer) to ~-72 ppm (polymer).

-

Thermal Analysis (DSC/TGA)

-

(Glass Transition): The bulky

-

Thermal Stability: Fluorinated polymers typically show degradation onsets >300 °C.

Troubleshooting & Optimization

| Problem | Probable Cause | Solution |

| Low Conversion | Steric hindrance or Impurities | Increase reaction time/temp; Ensure strict drying of monomer over |

| Broad PDI (>1.5) | Slow initiation relative to propagation | Use a more reactive initiator system (e.g., |

| Oligomerization only | Chain transfer to monomer | Lower the reaction temperature; Avoid cationic initiators which promote transfer. |

References

-

Petrov, V. A. (2002).[3] "Synthesis of Polyfluorinated Tertiary Alcohols Using Ring Opening Reactions of 2,2-Bis(trifluoromethyl)oxirane." Synthesis, 2002(15), 2225-2231.[3] Link

-

Dover, T. L., et al. (2021). "Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles."[4] Arkivoc, 2021(iii), 1-25. Link

-

Coates, G. W., & Moore, D. R. (2004). "Discrete Metal-Based Catalysts for the Copolymerization of CO2 and Epoxides." Angewandte Chemie International Edition, 43(48), 6618-6639. Link

-

Sigma-Aldrich. "2-Propyl-2-(trifluoromethyl)oxirane Product Page." Link (Note: Verify specific catalog availability as custom synthesis may be required).

- Koike, Y., et al. (2011). "Fluorinated Polymers for Optical Applications." Macromolecules, 44(12), 4569-4578.

Sources

Application Notes and Protocols for the Laboratory Scale-Up Synthesis of 2-Propyl-2-(trifluoromethyl)oxirane

Introduction: The Significance of Trifluoromethylated Epoxides in Modern Chemistry

The introduction of a trifluoromethyl (CF₃) group into organic molecules can profoundly alter their physical, chemical, and biological properties. This has made trifluoromethylated compounds highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. 2-Propyl-2-(trifluoromethyl)oxirane is a key chiral building block, offering a synthetically versatile handle for the introduction of a trifluoromethylated quaternary carbon center. Its inherent ring strain and the electrophilic nature of the epoxide ring allow for a variety of regioselective ring-opening reactions, providing access to a diverse range of complex fluorinated molecules.

However, the synthesis of such trifluoromethylated epoxides is not without its challenges. The strong electron-withdrawing nature of the CF₃ group can influence the reactivity of adjacent functional groups, often requiring non-classical synthetic approaches. This guide provides a comprehensive, two-step protocol for the laboratory scale-up synthesis of 2-Propyl-2-(trifluoromethyl)oxirane, starting from commercially available reagents. The described methodology is designed to be robust, scalable, and to yield the target compound with high purity.

Synthetic Strategy: A Two-Step Approach to the Target Oxirane

The synthesis of 2-Propyl-2-(trifluoromethyl)oxirane is approached in two distinct stages:

-

Olefination: The first step involves the creation of the precursor alkene, 4,4,4-trifluoro-3-propylbut-2-ene. This is achieved via a Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.[1][2] This reaction offers mild conditions and is tolerant of a wide range of functional groups.

-

Epoxidation: The second step is the selective oxidation of the newly formed carbon-carbon double bond to yield the desired epoxide. An organocatalytic epoxidation using a ketone catalyst and a green oxidant is employed for this transformation, ensuring high yields and minimizing hazardous byproducts.[3]

Caption: Overall synthetic workflow for 2-Propyl-2-(trifluoromethyl)oxirane.

Part 1: Synthesis of 4,4,4-trifluoro-3-propylbut-2-ene via Julia-Kocienski Olefination

The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes.[4] It involves the reaction of a carbonyl compound with a sulfone, typically a heteroaryl sulfone, in the presence of a base.[5][6]

Reaction Mechanism

The reaction proceeds through the deprotonation of the sulfone to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. The resulting alkoxide undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and the heteroaryl leaving group to form the alkene.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 1-phenyl-1H-tetrazol-5-yl propyl sulfone | Julia-Kocienski reagent |

| 1,1,1-Trifluoroacetone | Carbonyl component |

| Cesium carbonate (Cs₂CO₃) | Base |

| Dimethyl sulfoxide (DMSO), anhydrous | Solvent |

| Diethyl ether (Et₂O) | Extraction solvent |

| Brine (saturated aqueous NaCl solution) | Washing agent |

| Magnesium sulfate (MgSO₄), anhydrous | Drying agent |

| Round-bottom flask with magnetic stirrer | Reaction vessel |

| Septa and needles | For inert atmosphere and reagent transfer |

| Nitrogen or Argon gas supply | Inert atmosphere |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

| Flash chromatography setup (silica gel) | Purification |

| GC-MS and NMR spectrometer | For characterization |

Step-by-Step Protocol

-

Reaction Setup: To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-phenyl-1H-tetrazol-5-yl propyl sulfone (1.0 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask via a cannula or syringe. The volume should be sufficient to dissolve the sulfone (approximately 5 mL per gram of sulfone).

-

Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 eq) to the stirred solution.

-

Carbonyl Addition: Slowly add 1,1,1-trifluoroacetone (1.2 eq) to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the purified 4,4,4-trifluoro-3-propylbut-2-ene by ¹H NMR, ¹⁹F NMR, and GC-MS.

Part 2: Epoxidation of 4,4,4-trifluoro-3-propylbut-2-ene

The epoxidation of the synthesized alkene is achieved using an organocatalytic system. Ketones, particularly those with electron-withdrawing groups, can catalyze the epoxidation of alkenes in the presence of an oxidant like hydrogen peroxide.[3] This method is advantageous due to its mild reaction conditions and the use of environmentally benign reagents.

Reaction Mechanism

The ketone catalyst reacts with the oxidant (hydrogen peroxide) to form a highly reactive dioxirane intermediate. This dioxirane then transfers an oxygen atom to the alkene in a concerted fashion, forming the epoxide and regenerating the ketone catalyst.

Materials and Equipment

| Reagent/Equipment | Purpose |

| 4,4,4-trifluoro-3-propylbut-2-ene | Alkene substrate |

| 2,2,2-Trifluoroacetophenone | Organocatalyst |

| Hydrogen peroxide (H₂O₂), 30% aqueous solution | Oxidant |

| Potassium carbonate (K₂CO₃) | Base |

| Acetonitrile (CH₃CN) | Solvent |

| tert-Butyl alcohol (t-BuOH) | Co-solvent |

| Diethyl ether (Et₂O) | Extraction solvent |

| Saturated aqueous sodium thiosulfate (Na₂S₂O₃) | To quench excess peroxide |

| Brine (saturated aqueous NaCl solution) | Washing agent |

| Magnesium sulfate (MgSO₄), anhydrous | Drying agent |

| Round-bottom flask with magnetic stirrer | Reaction vessel |

| Separatory funnel | For extraction |

| Rotary evaporator | For solvent removal |

| Flash chromatography setup (silica gel) | Purification |

| GC-MS and NMR spectrometer | For characterization |

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask, dissolve the 4,4,4-trifluoro-3-propylbut-2-ene (1.0 eq) in a mixture of tert-butyl alcohol and acetonitrile.

-

Catalyst and Base Addition: Add 2,2,2-trifluoroacetophenone (0.05 eq) and an aqueous solution of potassium carbonate to the reaction mixture.

-

Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (2.0 eq) to the stirred solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

-

Workup: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude 2-Propyl-2-(trifluoromethyl)oxirane by flash column chromatography on silica gel. Due to the volatile nature of the product, care should be taken during solvent removal.[7][8]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹⁹F NMR, and GC-MS.

Safety and Handling Precautions

-